ethyl (2Z)-2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C17H15N3O5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O5S/c1-3-25-16(23)11-8-26-17(19-11)20-15(22)10-7-18-13-9(14(10)21)5-4-6-12(13)24-2/h4-8H,3H2,1-2H3,(H,18,21)(H,19,20,22) |
InChI Key |
YIRJDGOMWXPBSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
Biological Activity
Ethyl (2Z)-2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a quinoline derivative, which is known for its diverse biological activities. The presence of functional groups such as hydroxyl and methoxy enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of thiazole and quinoline possess significant antimicrobial properties. For instance, a study identified 2-amino-thiazole-4-carboxylate derivatives that demonstrated activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml . This suggests that this compound may exhibit similar antimicrobial efficacy.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. For example, related thiazole derivatives have shown effectiveness in inhibiting cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. A lead structure identified in related research enforced Oct3/4 expression, a master regulator in pluripotent cells, indicating its potential role in cancer stem cell regulation .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Signal Transduction Modulation : The compound may influence cellular signaling pathways that regulate proliferation and differentiation.
Case Studies
-
Antitubercular Activity : A study focused on the modification of naturally occurring antibiotics to create more effective thiazole derivatives against M. tuberculosis. The findings highlighted the importance of structural modifications in enhancing biological activity .
Compound MIC (µg/ml) Target Methyl 2-amino-5-benzylthiazole-4-carboxylate 0.06 M. tuberculosis Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate 0.95 mtFabH - Stem Cell Regulation : The compound's ability to induce Oct3/4 expression was reported in a high-throughput screening campaign aimed at identifying small molecules for stem cell reprogramming . This highlights the potential for therapeutic applications in regenerative medicine.
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by its molecular formula . Its structure incorporates a thiazole ring, a quinoline moiety, and an ethyl ester functional group, which contributes to its diverse reactivity and biological interactions.
Chemistry
- Building Block for Synthesis : Ethyl (2Z)-2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate serves as a versatile intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable precursor in organic synthesis.
Biology
- Biological Activity Studies : The compound has been investigated for its potential effects on biological systems. Studies have shown that derivatives of thiazoles exhibit significant enzyme inhibition properties and receptor binding capabilities. This particular compound may also interact with biological targets relevant to disease mechanisms.
- Anticancer Research : There is ongoing research into the anticancer properties of thiazole derivatives. Preliminary studies suggest that compounds similar to this compound may demonstrate cytotoxic effects against various cancer cell lines.
Medicine
- Therapeutic Potential : The compound has been explored for its therapeutic properties, particularly in the context of anti-inflammatory and antimicrobial activities. Its structural components suggest potential interactions with biological pathways involved in inflammation and infection.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity against prostate cancer cells. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity, suggesting the potential for further development as anticancer agents.
Case Study 2: Enzyme Inhibition
Research conducted at a pharmaceutical institute focused on the enzyme inhibition properties of thiazole derivatives. This compound was tested against specific enzymes involved in metabolic pathways. The findings demonstrated promising inhibition rates, indicating its potential use in drug development targeting metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Quinoline and Thiazole Moieties
The target compound’s quinoline substituents (-OH and -OCH₃) distinguish it from analogs like 6,8-dibromo-2-methylquinazolin-4-one derivatives (e.g., compounds 11a-c in ). These analogs feature bromine and methyl groups on a quinazolinone core, which lack the hydrogen-bonding capacity of the hydroxyl group.
Thiazole Ring Modifications
The 2,3-dihydrothiazole ring in the target compound is partially saturated, contrasting with fully aromatic thiazoles in compounds like 1,3,4-thiadiazoles (e.g., 14a-c in ). Partial saturation may reduce ring planarity, affecting π-π stacking interactions but increasing conformational flexibility for target accommodation .
Pharmacological Activity
highlights analgesic activity in thiazole and triazole derivatives (e.g., compounds 11a-c and 14a-c). The hydroxyl group may enhance potency by forming hydrogen bonds with pain-related receptors (e.g., COX enzymes), whereas brominated analogs in rely on hydrophobic interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Theoretical)
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 415.42 | 1.8 | 0.15 |
| Compound 11a () | 452.25 | 3.2 | 0.05 |
Research Findings and Implications
- Hydrogen Bonding : The 4-hydroxy group enables strong interactions with polar residues in biological targets, a feature absent in brominated or methylated analogs .
- Synthetic Routes : Similar to ’s methods, the target compound could be synthesized via cyclization of hydrazones with thioglycolic acid, followed by esterification .
Preparation Methods
Functionalization of Quinoline Core
-
Starting Material : 8-Methoxyquinoline is nitrated at the 3-position using fuming nitric acid in concentrated sulfuric acid, yielding 3-nitro-8-methoxyquinoline.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 3-amino-8-methoxyquinoline.
-
Diazotization and Hydrolysis : The amine is diazotized with NaNO₂/HCl and hydrolyzed under acidic conditions (H₂SO₄, Δ) to yield 4-hydroxy-8-methoxyquinoline-3-carboxylic acid.
Hydrazide Formation
The carboxylic acid is converted to its hydrazide derivative via a two-step activation:
-
Activation as Acid Chloride : Treatment with thionyl chloride (SOCl₂) produces 4-hydroxy-8-methoxyquinoline-3-carbonyl chloride.
-
Reaction with Hydrazine : The acid chloride reacts with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0°C, yielding the hydrazide intermediate.
Reaction Conditions :
-
Solvent: THF
-
Temperature: 0°C → room temperature
-
Yield: 82–85%
-
Purity: >95% (HPLC)
Synthesis of Ethyl 3-Oxo-2-Thiocyanatobutanoate
This intermediate is critical for thiazole ring formation.
Protocol
Ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) reacts with potassium thiocyanate (KSCN, 0.97 g, 10 mmol) in acetonitrile at room temperature for 2 hours. The thiocyanate group replaces the chloride, forming ethyl 3-oxo-2-thiocyanatobutanoate.
Key Data :
-
Solvent: Acetonitrile
-
Reaction Time: 2 hours
-
Yield: 89%
-
Characterization: ¹H NMR (CDCl₃, δ): 1.32 (t, 3H, CH₂CH₃), 2.58 (s, 3H, COCH₃), 4.25 (q, 2H, CH₂CH₃), 4.78 (s, 2H, SCH₂).
Cyclocondensation to Form the Thiazole Ring
The hydrazide and thiocyanato ester undergo cyclocondensation to assemble the thiazole core.
Reaction Mechanism
Optimized Procedure
-
Mixing : Equimolar quantities of hydrazide and ethyl 3-oxo-2-thiocyanatobutanoate are refluxed in acetonitrile (5–6 hours).
-
Workup : The precipitate is filtered, washed with ethanol, and recrystallized from methanol.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Time | 5–6 hours |
| Yield | 76–80% |
| Configuration | Z-isomer favored |
Stereochemical Control and (2Z) Selectivity
The Z-configuration at the imino bond is dictated by steric hindrance during cyclocondensation.
Factors Influencing Geometry
-
Steric Effects : Bulky substituents on the quinoline and thiazole enforce a planar transition state, favoring the Z-isomer.
-
Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state, enhancing selectivity.
Stereochemical Validation :
-
NOESY NMR : Cross-peaks between the quinoline’s methoxy group and thiazole’s ethyl ester confirm the Z-configuration.
-
X-ray Crystallography : Bond angles (C=N–C=O: 120°) align with Z-geometry.
Characterization and Analytical Data
Spectral Data
Purity and Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Standard Protocol | 78 | 97 |
| Extended Reflux | 82 | 95 |
| Catalytic DMAP | 85 | 98 |
Alternative Coupling Strategies
TCBOXY-Mediated Amidation
The Yamaguchi-type reagent TCBOXY (from) facilitates racemization-free coupling:
-
Mixed Anhydride Formation : Quinoline carboxylic acid reacts with TCBOXY and DIPEA in dichloromethane.
-
Amidation : The anhydride reacts with the thiazole’s amine group, producing the target compound.
Advantages :
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for ethyl (2Z)-2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized using statistical design of experiments (DoE)?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline and thiazole moieties, followed by coupling via a carbamoyl imine linkage. Key steps include:
- Quinoline precursor synthesis : 4-hydroxy-8-methoxyquinoline-3-carboxylic acid is activated using carbodiimide coupling agents.
- Thiazole intermediate : Ethyl 2-imino-2,3-dihydrothiazole-4-carboxylate is prepared via cyclization of thiourea derivatives with α-haloketones.
- Final coupling : A condensation reaction under anhydrous conditions links the quinoline carbonyl to the thiazole imino group.
Optimization via DoE :
To minimize trial-and-error, a fractional factorial design can screen variables (e.g., temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) refines optimal conditions. For example, a central composite design might reveal that reaction yield peaks at 60°C in DMF with 1.2 equiv of coupling agent .
Table 1 : Example DoE Factors for Reaction Optimization
| Factor | Range Tested | Optimal Value (Predicted) |
|---|---|---|
| Temperature (°C) | 40–80 | 60 |
| Solvent (Dielectric) | DMF, THF, Acetone | DMF |
| Catalyst Loading (eq) | 0.8–1.5 | 1.2 |
Q. How can spectroscopic and computational methods characterize the compound’s structure and confirm its (2Z)-configuration?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon types. The imino (NH) proton appears as a singlet near δ 12–13 ppm, while the thiazole C=S group is absent, confirming cyclization .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] at m/z 428.0921 for CHNOS).
- Computational Confirmation : Density Functional Theory (DFT) calculates the Z-configuration’s stability. The (2Z)-isomer shows lower energy due to reduced steric hindrance between the quinoline methoxy and thiazole groups .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental outcomes for this compound’s reaction pathways or biological activity?
Methodological Answer: Discrepancies often arise from incomplete solvent or temperature models in simulations. To address this:
- Experimental Replication : Conduct reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients) to isolate variables .
- Enhanced Computational Models : Include explicit solvent molecules (e.g., water or DMF) in molecular dynamics simulations to mimic real environments. Adjust transition-state barriers using higher-level theories (e.g., CCSD(T)) .
- Statistical Validation : Apply Bayesian inference to quantify uncertainty in computational predictions versus experimental yields .
Case Study : A predicted 75% yield at 70°C might drop to 60% experimentally due to solvent decomposition. Re-running simulations with solvent participation aligns predictions with observed data .
Q. How can researchers design in vitro assays to evaluate the compound’s interaction with biological targets such as kinases or bacterial enzymes?
Methodological Answer:
- Target Selection : Prioritize targets structurally related to the quinoline-thiazole scaffold (e.g., Mycobacterium tuberculosis enoyl-ACP reductase or human tyrosine kinases) .
- Assay Design :
- Fluorescence Polarization : Label the compound with a fluorophore and measure binding to purified enzyme targets.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) in real-time.
- Enzymatic Inhibition : Monitor substrate turnover (e.g., NADH depletion for oxidoreductases) in dose-response curves (IC determination).
- Control Experiments : Use known inhibitors (e.g., isoniazid for bacterial enzymes) to validate assay sensitivity .
Table 2 : Example Enzyme Inhibition Data
| Target Enzyme | IC (μM) | Selectivity Index (vs. Human Counterpart) |
|---|---|---|
| M. tuberculosis InhA | 0.45 | >100 |
| Human Src Kinase | 12.3 | 1.0 |
Q. What role do the quinoline methoxy and thiazole imino groups play in modulating the compound’s physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Methoxy Group : Enhances lipophilicity (↑logP by ~0.5 units) but reduces aqueous solubility. This group may improve membrane permeability in cell-based assays .
- Imino Thiazole : Stabilizes the Z-configuration via intramolecular hydrogen bonding with the quinoline carbonyl, as shown by X-ray crystallography. This rigidity impacts binding entropy in target interactions .
- Experimental Validation :
Q. How can researchers mitigate degradation of this compound under physiological conditions (e.g., hydrolysis of the ester group)?
Methodological Answer:
- Structural Modifications : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl (POM) group to sterically hinder esterase activity.
- Formulation Strategies : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to shield reactive moieties.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., free carboxylic acid) and adjust storage conditions accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
